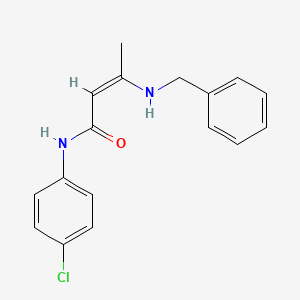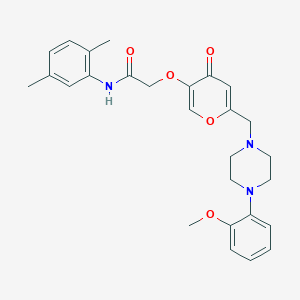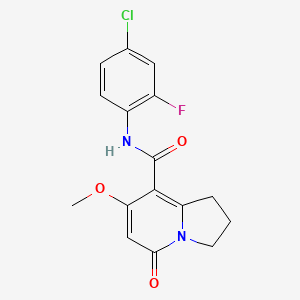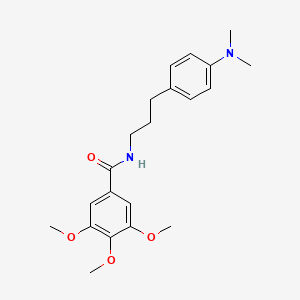![molecular formula C18H14ClN3O B2836331 N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide CAS No. 2034268-35-2](/img/structure/B2836331.png)
N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-([2,3’-bipyridin]-3-ylmethyl)-3-chlorobenzamide” is a complex organic compound. It appears to contain a bipyridine moiety (a molecule with two pyridine rings) and a benzamide moiety (a molecule consisting of a benzene ring attached to an amide group) .
Synthesis Analysis
While the specific synthesis process for this compound is not available, it’s likely that it involves the coupling of 2,2’-bipyridine and 3-chlorobenzamide. The synthesis of similar compounds often involves catalytic reactions, ligand coupling, or other organic synthesis methods .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry . These techniques can provide detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. It could potentially participate in various organic reactions, given the presence of the bipyridine and benzamide moieties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its bipyridine and benzamide components. These might include solubility, melting point, boiling point, and reactivity .科学的研究の応用
Herbicidal Activity
Compounds similar to N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide, specifically within the benzamide class, have been identified for their herbicidal activity. For instance, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide represents a group of benzamides active against annual and perennial grasses, indicating potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Luminescent Agents for Imaging
The use of bipyridine derivatives in luminescent agents for biological imaging has been documented. A study on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation, a thiol-reactive luminescent agent, demonstrates its accumulation in mitochondria, indicating its utility in specific biological targeting and imaging applications (A. Amoroso, R. J. Arthur, M. Coogan, et al., 2008).
Environmental Sensing
Coordination polymers derived from bipyridine have shown promise as dual functional fluorescent sensors for detecting hazardous environmental contaminants like nitrobenzene and dichromate anion. This demonstrates the compound's potential in environmental monitoring and safety applications (W. Kan, Shi-Zheng Wen, 2017).
Synthesis and Structural Study
Research into the synthesis and structural characteristics of compounds similar to this compound, such as tropane benzamines, contributes to our understanding of molecular configurations and potential pharmacological applications. These studies emphasize the significance of crystal and molecular structure determination in developing new compounds (N. Cabezas, M. Martínez, E. Gálvez, et al., 1989).
Electrocatalysis
The development of mesoporous nitrogen-doped carbon from compounds containing bipyridine highlights its application in electrocatalysis, specifically for the synthesis of hydrogen peroxide. This suggests the role of bipyridine derivatives in sustainable and efficient chemical synthesis processes (Tim‐Patrick Fellinger, F. Hasché, P. Strasser, M. Antonietti, 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-16-7-1-4-13(10-16)18(23)22-12-15-6-3-9-21-17(15)14-5-2-8-20-11-14/h1-11H,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIVQLMIPOIMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2836249.png)
![6-Methyl-5-(2-phenylethyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2836251.png)
![2-[[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2836254.png)
![4-azepan-1-yl-6-methyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2836255.png)

![1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2836258.png)

![N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836263.png)
![4-isopropoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2836265.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate](/img/structure/B2836267.png)
![3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2836269.png)

